![molecular formula C18H20F2N2O3S2 B3403197 N-(2,6-difluorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 1105236-25-6](/img/structure/B3403197.png)
N-(2,6-difluorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
Overview
Description
N-(2,6-difluorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a difluorobenzyl group, a thiophen-2-ylsulfonyl group, and a piperidin-2-ylacetamide moiety, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting a suitable piperidine derivative with a thiophen-2-ylsulfonyl chloride under basic conditions to form the sulfonylated piperidine.
Introduction of the Acetamide Group: The next step involves the introduction of the acetamide group. This can be done by reacting the sulfonylated piperidine with an acylating agent such as acetic anhydride or acetyl chloride.
Attachment of the Difluorobenzyl Group: Finally, the difluorobenzyl group is introduced through a nucleophilic substitution reaction. This step typically involves the reaction of the acetamide intermediate with 2,6-difluorobenzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The acetamide group can be reduced to form amine derivatives.
Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Pharmacology: The compound can be used in studies to understand its pharmacokinetics and pharmacodynamics.
Materials Science: Its unique structural features may make it suitable for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,6-difluorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluorobenzyl group could enhance binding affinity, while the thiophen-2-ylsulfonyl group might influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-difluorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide: can be compared with other sulfonylated piperidine derivatives and difluorobenzyl compounds.
This compound: is unique due to the combination of its functional groups, which may confer distinct biological activities and physicochemical properties.
Uniqueness
The uniqueness of this compound lies in its structural complexity and the potential synergistic effects of its functional groups. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-(2,6-difluorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by the following structural features:
- Fluorinated Benzyl Group : The presence of two fluorine atoms at the 2 and 6 positions on the benzyl ring can enhance lipophilicity and alter pharmacokinetic properties.
- Piperidine Ring : This cyclic structure contributes to the compound's interaction with biological targets.
- Thiophene-Sulfonamide Moiety : The thiophene ring, attached through a sulfonamide group, is significant for its reactivity and potential interactions with enzymes.
The synthesis of this compound typically involves multiple steps:
- Formation of the Piperidine Ring : This may involve cyclization reactions.
- Introduction of the Thiophene-Sulfonamide Group : Using sulfonyl chlorides under basic conditions.
- Coupling Reactions : Final assembly through coupling methods to yield the target compound.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease processes, particularly in cancer and infectious diseases.
Pharmacological Studies
Several studies have evaluated the pharmacological properties of this compound:
- Antimicrobial Activity : Preliminary data suggest that sulfonamide derivatives exhibit antimicrobial properties, which could be enhanced by the structural modifications in this compound. The presence of the thiophene ring may contribute to this activity by interacting with microbial enzymes.
- Anticancer Potential : In vitro studies have shown that compounds with similar structures can inhibit tumor cell proliferation. The mechanism may involve apoptosis induction or cell cycle arrest.
- Neuroprotective Effects : Some derivatives have demonstrated potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O3S2/c19-15-6-3-7-16(20)14(15)12-21-17(23)11-13-5-1-2-9-22(13)27(24,25)18-8-4-10-26-18/h3-4,6-8,10,13H,1-2,5,9,11-12H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYZANYJAATVPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCC2=C(C=CC=C2F)F)S(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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